molecular formula C6H5Cl2N3 B12975970 7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride

7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride

Katalognummer: B12975970
Molekulargewicht: 190.03 g/mol
InChI-Schlüssel: SAVCLWHTSNOLHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position of the imidazo[4,5-b]pyridine ring system. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with formamide in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride is unique due to the presence of the chlorine atom at the 7th position, which imparts specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of various derivatives with potential biological activities .

Eigenschaften

Molekularformel

C6H5Cl2N3

Molekulargewicht

190.03 g/mol

IUPAC-Name

7-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride

InChI

InChI=1S/C6H4ClN3.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,8,9,10);1H

InChI-Schlüssel

SAVCLWHTSNOLHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1Cl)NC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.